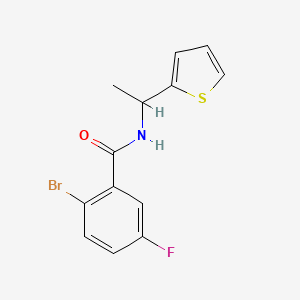

2-Bromo-5-fluoro-N-(1-(thiophen-2-yl)ethyl)benzamide

Description

2-Bromo-5-fluoro-N-(1-(thiophen-2-yl)ethyl)benzamide is a halogenated benzamide derivative featuring a bromo substituent at the 2-position, a fluoro group at the 5-position of the benzene ring, and a thiophen-2-yl ethylamine moiety as the amide substituent. This compound is of interest due to its structural complexity, combining aromatic, heterocyclic, and halogenated elements.

Propriétés

Formule moléculaire |

C13H11BrFNOS |

|---|---|

Poids moléculaire |

328.20 g/mol |

Nom IUPAC |

2-bromo-5-fluoro-N-(1-thiophen-2-ylethyl)benzamide |

InChI |

InChI=1S/C13H11BrFNOS/c1-8(12-3-2-6-18-12)16-13(17)10-7-9(15)4-5-11(10)14/h2-8H,1H3,(H,16,17) |

Clé InChI |

AHRZAHLNOQYFHW-UHFFFAOYSA-N |

SMILES canonique |

CC(C1=CC=CS1)NC(=O)C2=C(C=CC(=C2)F)Br |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-N-(1-(thiophen-2-yl)ethyl)benzamide typically involves multiple steps, including the formation of the benzamide core and the introduction of the bromine, fluorine, and thiophene groups. Common synthetic methods include:

Bromination and Fluorination:

Amidation: The formation of the benzamide core is typically done through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Thiophene Introduction: The thiophene moiety can be introduced through cross-coupling reactions, such as Suzuki-Miyaura coupling, using thiophene boronic acids or esters

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-5-fluoro-N-(1-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene moiety, to form different oxidation states and derivatives.

Coupling Reactions: The thiophene group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds

Common Reagents and Conditions

Bromine and Fluorine Sources: Bromine (Br2), N-bromosuccinimide (NBS), and fluorine reagents like Selectfluor.

Catalysts: Palladium catalysts (e.g., Pd(PPh3)4) for cross-coupling reactions.

Solvents: Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), and dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted benzamides, while cross-coupling reactions can produce complex thiophene-containing molecules .

Applications De Recherche Scientifique

2-Bromo-5-fluoro-N-(1-(thiophen-2-yl)ethyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)

Mécanisme D'action

The mechanism of action of 2-Bromo-5-fluoro-N-(1-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The bromine and fluorine substitutions, along with the thiophene moiety, contribute to its binding affinity and selectivity towards certain biological targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares 2-Bromo-5-fluoro-N-(1-(thiophen-2-yl)ethyl)benzamide with structurally related benzamide derivatives, focusing on synthesis, physical properties, and substituent effects.

Structural Analogues and Substituent Effects

Key Observations:

- Thiophene vs. Phenyl Substituents: The thiophen-2-yl group in the target compound introduces sulfur-based heterocyclic character, which may enhance π-π interactions compared to phenyl or alkyl substituents (e.g., 6c or Rip-B) .

- Complexity of Amide Groups: Compounds like 3i and 3l () feature fused thiophene and trimethoxybenzoyl groups, which may confer higher molecular rigidity and lower solubility compared to the target compound’s simpler thiophen-2-yl ethyl chain .

Physical and Spectral Properties

Key Observations:

Activité Biologique

2-Bromo-5-fluoro-N-(1-(thiophen-2-yl)ethyl)benzamide is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including antiviral and anticancer activities, and discusses relevant case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₁BrFNOS

- Molecular Weight : 328.20 g/mol

- CAS Number : 1030201-09-2

The compound features a bromine and fluorine substituent along with a thiophene ring, which may contribute to its biological activity.

Antiviral Activity

Recent studies have highlighted the potential of heterocycles, including derivatives similar to 2-Bromo-5-fluoro-N-(1-(thiophen-2-yl)ethyl)benzamide, as antiviral agents. For instance, compounds with similar structures have shown efficacy against various viruses, including hepatitis C and dengue viruses.

| Compound | EC₅₀ (µM) | Virus Targeted |

|---|---|---|

| Compound A | 3.4 | Hepatitis C |

| Compound B | 4.1 | Dengue Virus |

| 2-Bromo-5-fluoro-N-(1-(thiophen-2-yl)ethyl)benzamide | TBD | TBD |

The exact EC₅₀ values for 2-Bromo-5-fluoro-N-(1-(thiophen-2-yl)ethyl)benzamide are yet to be determined, but ongoing research suggests promising antiviral properties.

Anticancer Activity

In vitro studies have indicated that compounds with similar structural motifs can inhibit cancer cell proliferation. For example, a recent study reported that certain benzamide derivatives exhibited significant cytotoxic effects against colorectal cancer cell lines.

| Study Reference | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Study 1 | HT-29 (Colorectal Cancer) | 10.5 |

| Study 2 | MCF-7 (Breast Cancer) | 15.0 |

| Ongoing Research on 2-Bromo-5-fluoro-N-(1-(thiophen-2-yl)ethyl)benzamide | TBD | TBD |

Case Study 1: Antiviral Efficacy

A study published in MDPI examined the antiviral efficacy of various heterocyclic compounds against tobacco mosaic virus (TMV). Compounds structurally related to 2-Bromo-5-fluoro-N-(1-(thiophen-2-yl)ethyl)benzamide demonstrated superior action compared to standard inhibitors, suggesting that this class of compounds may be effective against viral infections.

Case Study 2: Anticancer Potential

Research conducted on benzamide derivatives indicated that they could significantly inhibit the growth of cancer cells. The study utilized multiple cancer cell lines and reported IC₅₀ values indicating effective cytotoxicity. The specific role of thiophene in enhancing activity remains an area for further exploration.

Structure-Activity Relationship (SAR)

The biological activity of compounds like 2-Bromo-5-fluoro-N-(1-(thiophen-2-yl)ethyl)benzamide can be influenced by various structural modifications:

- Halogen Substitution : The presence of bromine and fluorine atoms has been correlated with increased potency against certain viral targets.

- Thiophene Ring : The incorporation of thiophene may enhance lipophilicity and facilitate better interaction with biological membranes, potentially improving bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.